Bromomethyl methyl ether

Catalog No.
S662660
CAS No.
13057-17-5
M.F
C2H5BrO
M. Wt
124.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromomethyl methyl ether

CAS Number

13057-17-5

Product Name

Bromomethyl methyl ether

IUPAC Name

bromo(methoxy)methane

Molecular Formula

C2H5BrO

Molecular Weight

124.96 g/mol

InChI

InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3

InChI Key

JAMFGQBENKSWOF-UHFFFAOYSA-N

SMILES

COCBr

Canonical SMILES

COCBr

The exact mass of the compound Bromomethyl methyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155338. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromomethyl methyl ether (MOM-Br, CAS 13057-17-5) is a highly electrophilic alkylating reagent primarily utilized for the introduction of the methoxymethyl (MOM) protecting group onto hydroxyl, phenolic, and amine functionalities. Characterized by the superior leaving group ability of the bromide ion compared to its chloride counterpart, MOM-Br facilitates rapid nucleophilic substitution under exceptionally mild conditions. This liquid reagent is a critical building block in complex organic synthesis, particularly when protecting sterically hindered substrates or when strong bases must be avoided. Its distinct reactivity profile and physical properties make it a strategic procurement choice for advanced pharmaceutical manufacturing and custom active pharmaceutical ingredient (API) synthesis[1].

Chloromethyl methyl ether (MOM-Cl) is the generic, lower-cost substitute for methoxymethylation, but its procurement and application are fraught with severe limitations. MOM-Cl is significantly less reactive than MOM-Br, often necessitating the use of strong, harsh bases (such as sodium hydride) and extended reaction times that can degrade base-sensitive substrates or cause epimerization. Furthermore, MOM-Cl is notorious for its high volatility and inevitable contamination with bis(chloromethyl) ether, a highly regulated and potent human carcinogen that imposes extreme environmental, health, and safety (EHS) compliance costs. Substituting MOM-Br for MOM-Cl overcomes these barriers by providing accelerated reaction kinetics, compatibility with mild organic bases like DIPEA, and the prevention of unwanted halide scrambling in brominated intermediates [1].

Accelerated Protection Kinetics and Yield Enhancement

In comparative studies of alcohol protection, MOM-Br demonstrates vastly superior electrophilicity compared to MOM-Cl. When protecting complex amino acid precursors, MOM-Br achieved quantitative yields using a mild organic base (DIPEA), whereas MOM-Cl required a strong base (NaH) and still resulted in significantly lower yields over the same timeframe[1].

Evidence DimensionReaction yield and base requirement for alcohol protection
Target Compound Data100% yield using mild base (DIPEA)
Comparator Or BaselineMOM-Cl (60% yield using strong base NaH)
Quantified Difference40% absolute yield increase while eliminating the need for harsh deprotonating agents.
Conditions24-hour reaction time for the protection of a complex hydroxy-ester intermediate.

Faster reaction kinetics and compatibility with milder bases reduce degradation of sensitive substrates, directly improving overall API synthesis yields.

Elimination of Halide Scrambling in Complex Synthesis

During the synthesis of complex halogenated intermediates, such as bromonaphthoates for the total synthesis of Dihydrodamavaricin D, the use of MOM-Cl for reprotection induces facile halide exchange. This results in a contaminated mixture of bromo- and chloro-derivatives. Substituting MOM-Cl with MOM-Br completely suppresses this side reaction, maintaining the integrity of the brominated substrate and delivering the pure target compound [1].

Evidence DimensionProduct purity and halogen retention
Target Compound Data76% yield of pure targeted bromonaphthoate
Comparator Or BaselineMOM-Cl (Yields an inseparable mixture of bromo- and chloro-naphthoates)
Quantified Difference100% retention of the target bromo-substituent versus uncontrolled halogen scrambling.
ConditionsReprotection of benzocyclohexadienone intermediates using Hünig's base in CH2Cl2.

Preventing halide exchange eliminates the need for costly downstream chromatographic separations and prevents material loss in multi-step syntheses.

Reduced Volatility and Procurement Feasibility

Procurement of MOM-Cl is heavily restricted due to its extreme toxicity and high volatility, often complicating supply chains for synthetic laboratories. MOM-Br is significantly less volatile and avoids the specific regulatory hurdles associated with MOM-Cl's bis(chloromethyl) ether impurities, making it a more accessible and safer alternative for large-scale methoxymethylation [1].

Evidence DimensionReagent volatility and procurement accessibility
Target Compound DataLess volatile, readily available alternative
Comparator Or BaselineMOM-Cl (Highly volatile, toxic, and difficult to procure due to strict regulations)
Quantified DifferenceQualitative reduction in volatility and regulatory procurement barriers.
ConditionsStandard laboratory and industrial procurement.

Streamlines reagent sourcing and reduces the engineering controls required for safe handling during manufacturing.

Protection of Base-Sensitive Substrates

Where MOM-Cl fails due to its requirement for strong deprotonating agents (like NaH), MOM-Br is the right choice for protecting secondary, tertiary, or base-sensitive alcohols using mild organic bases such as DIPEA, preventing epimerization or substrate degradation [1].

Synthesis of Brominated APIs and Natural Products

MOM-Br is essential for the late-stage functionalization or reprotection of brominated aromatic and aliphatic systems where using a chloro-reagent would induce unwanted halide exchange and generate complex product mixtures[2].

Accelerated High-Throughput Custom Synthesis

In contract research (CRO) and manufacturing (CDMO) settings, MOM-Br is utilized to reduce reaction times and increase reactor turnover, leveraging the superior leaving group ability of the bromide ion to achieve quantitative yields faster than standard MOM-Cl protocols [1].

XLogP3

0.9

Boiling Point

87.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (14%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

13057-17-5

Wikipedia

Bromomethyl methyl ether

General Manufacturing Information

Methane, bromomethoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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